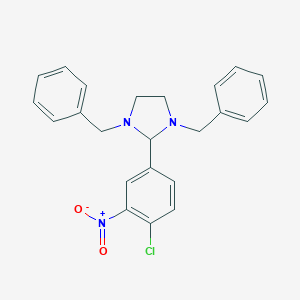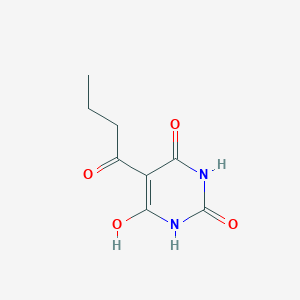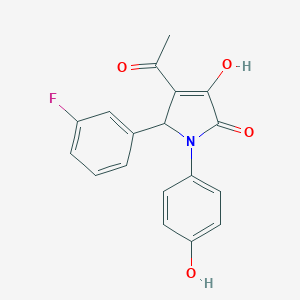![molecular formula C25H24N4O4 B389123 1-(3-METHOXYPHENYL)-5,5-BIS[2-(PYRIDIN-4-YL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B389123.png)
1-(3-METHOXYPHENYL)-5,5-BIS[2-(PYRIDIN-4-YL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-METHOXYPHENYL)-5,5-BIS[2-(PYRIDIN-4-YL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with a unique structure that includes a pyrimidinetrione core substituted with methoxyphenyl and pyridyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-METHOXYPHENYL)-5,5-BIS[2-(PYRIDIN-4-YL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidinetrione core, followed by the introduction of the methoxyphenyl and pyridyl groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-METHOXYPHENYL)-5,5-BIS[2-(PYRIDIN-4-YL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxyphenyl and pyridyl groups can be substituted with other functional groups to create new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
1-(3-METHOXYPHENYL)-5,5-BIS[2-(PYRIDIN-4-YL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays and studies.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of 1-(3-METHOXYPHENYL)-5,5-BIS[2-(PYRIDIN-4-YL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The methoxyphenyl and pyridyl groups may facilitate binding to proteins or enzymes, modulating their activity. The pyrimidinetrione core can participate in various chemical reactions, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrimidinetrione derivatives with different substituents. Examples are:
- 1-(4-methoxyphenyl)-5,5-bis[2-(3-pyridyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 1-(3-chlorophenyl)-5,5-bis[2-(4-pyridyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione
Uniqueness
The uniqueness of 1-(3-METHOXYPHENYL)-5,5-BIS[2-(PYRIDIN-4-YL)ETHYL]-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of methoxyphenyl and pyridyl groups provides a unique set of interactions and reactivity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C25H24N4O4 |
|---|---|
Peso molecular |
444.5g/mol |
Nombre IUPAC |
1-(3-methoxyphenyl)-5,5-bis(2-pyridin-4-ylethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C25H24N4O4/c1-33-21-4-2-3-20(17-21)29-23(31)25(22(30)28-24(29)32,11-5-18-7-13-26-14-8-18)12-6-19-9-15-27-16-10-19/h2-4,7-10,13-17H,5-6,11-12H2,1H3,(H,28,30,32) |
Clave InChI |
ZSFCWJIKBMITLM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)C(C(=O)NC2=O)(CCC3=CC=NC=C3)CCC4=CC=NC=C4 |
SMILES canónico |
COC1=CC=CC(=C1)N2C(=O)C(C(=O)NC2=O)(CCC3=CC=NC=C3)CCC4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide](/img/structure/B389042.png)

![3-{[(2-Chloro-2-propenyl)oxy]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B389045.png)
![2,6-ditert-butyl-4-[6-nitro-2-(3-pyridinyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B389048.png)
![N-(4-Oxo-4H-thieno[3,4-c]chromen-3-yl)acetamide](/img/structure/B389050.png)

![2,6-Ditert-butyl-4-[(2-hydroxyphenyl)-piperidin-1-ylmethyl]phenol](/img/structure/B389053.png)

![13-amino-7-oxo-9-phenyl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B389056.png)
![19,19-dimethyl-11,17-dioxo-15-phenyl-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile](/img/structure/B389057.png)
![5,5-dimethyl-9-(2-methylphenyl)-7,13-dioxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile](/img/structure/B389058.png)
![19,19-dimethyl-11,17-dioxo-15-pyridin-3-yl-3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.016,21]henicosa-2(10),4(9),13,16(21)-tetraene-14-carbonitrile](/img/structure/B389059.png)
![13-amino-5,5-dimethyl-7-oxo-9-thiophen-2-yl-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B389060.png)
